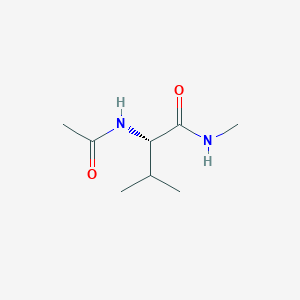

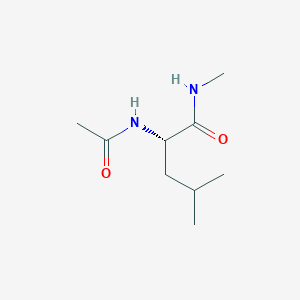

Ac-leu-nhme

描述

Ac-leu-nhme, also known as Ac-Leu-NH 2 -Me, is an amino acid derivative that is commonly used in laboratory experiments. It has been studied extensively in the past few decades and has been shown to have a wide range of biochemical and physiological effects.

科学研究应用

结构基序和肽折叠:Ac-Leu-NHMe及类似化合物已被研究其形成特定二级结构结合基序的能力。例如,四肽模型Ac-Leu-Val-Tyr(Me)-NHMe已被研究其伽马转角/β-转角结构和三重伽马转角结构 (Fricke et al., 2007)。

肽中的β-转角构象:含有Ac-Leu-NHMe序列的肽的研究已被用于探究β-转角构象,这对于理解蛋白质折叠和功能至关重要 (Balaram et al., 1972)。

振动分析和结构预测:涉及Ac-Phe-NHMe及其二聚体的研究,这些结构与Ac-Leu-NHMe相似,已为了解β-折叠模型系统、它们的结构和振动频率提供了见解,这对于理解蛋白质动态很重要 (Gerhards et al., 2004)。

动力学模拟用于动态性质:对类似于Ac-Leu-NHMe的模型肽如Ac-A-NHMe和Ac-V-NHMe(在结构上与Ac-Leu-NHMe相关)的研究已被进行,以了解不同力场如何预测弛豫时间尺度和构象交换过程,这对于分子动力学研究至关重要 (Vitalini et al., 2015)。

与膜和卵磷脂的相互作用:研究了Ac-Phe-NHMe(与Ac-Leu-NHMe相关)与蛋黄卵磷脂的相互作用,揭示了肽如何与脂质双层相互作用的见解,这对于药物传递和膜蛋白研究很重要 (Wałęsa et al., 2014)。

不同介质中的构象行为:对与Ac-Leu-NHMe相似的Ac-Gly-NHMe的研究已被进行,以了解其在各种溶剂中的构象行为,提供了有关溶剂-肽相互作用的见解 (Cormanich et al., 2015)。

作用机制

Target of Action

The primary target of Ac-Leu-NHMe is the l-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells. Acetylation of leucine switches its uptake from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

Ac-Leu-NHMe interacts with its targets by switching the uptake of leucine into cells. The acetylation of leucine changes the transporter used for uptake from LAT1 to OAT1, OAT3, and MCT1 . This switch in transporters allows Ac-Leu-NHMe to bypass LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The biochemical pathways affected by Ac-Leu-NHMe involve the mTOR signaling pathway . The mTOR pathway is crucial for cell growth and metabolism. By bypassing LAT1, Ac-Leu-NHMe can enhance the activation of this pathway .

Pharmacokinetics

It is known that the compound’s effects are mediated via its metabolic products . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of Ac-Leu-NHMe .

Result of Action

The result of Ac-Leu-NHMe’s action is the enhanced activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

属性

IUPAC Name |

(2S)-2-acetamido-N,4-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQFFCFJVLJXRY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426220 | |

| Record name | Ac-leu-nhme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-leu-nhme | |

CAS RN |

32483-15-1 | |

| Record name | Ac-leu-nhme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

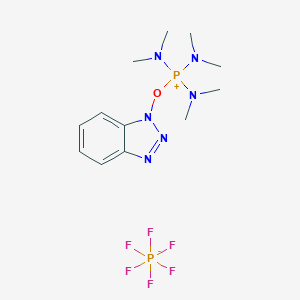

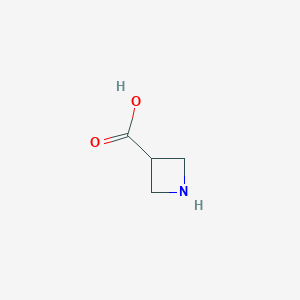

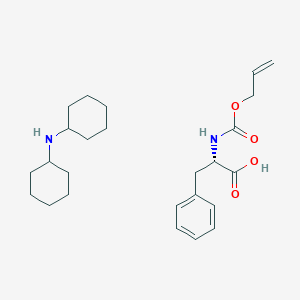

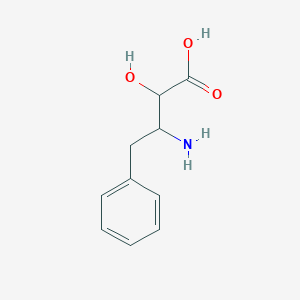

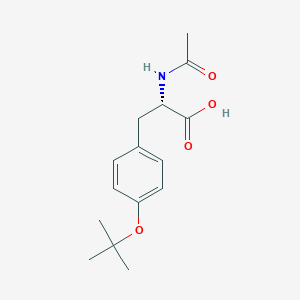

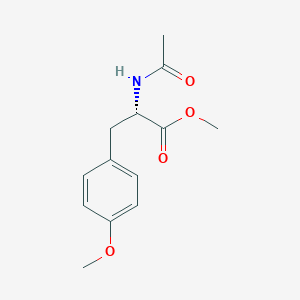

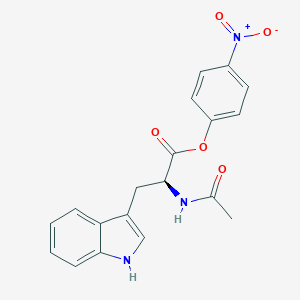

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

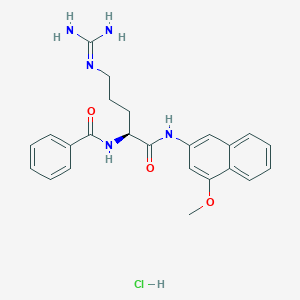

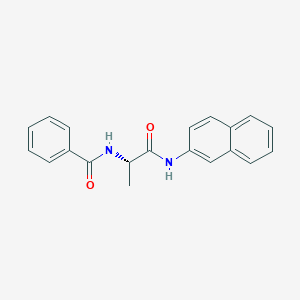

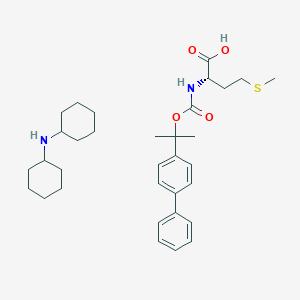

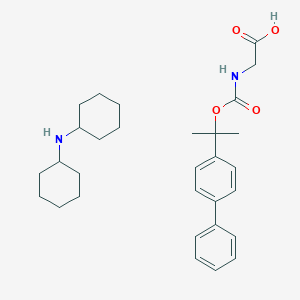

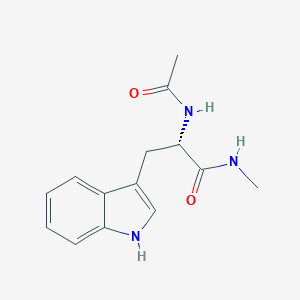

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。